Pentafluorophenylsilane's Unique Chemoselectivity: Quantitative Si–C Bond Cleavage vs. Si–H Activation
In the presence of the samarium hydride complex [Cp*₂Sm(μ-H)]₂, pentafluorophenylsilane (C₆F₅SiH₃) undergoes quantitative Si–C bond cleavage to yield silane (SiH₄) and the pentafluorophenyl-samarium complex. In direct contrast, the reaction with the methoxy-substituted aryl silane o-MeOC₆H₄SiH₃ under identical conditions results exclusively in Si–H bond activation, forming a samarium silyl species [1]. This demonstrates a fundamental switch in chemoselectivity governed by the electron-withdrawing pentafluorophenyl group.
| Evidence Dimension | Chemoselectivity (Bond Activation Pathway) |
|---|---|
| Target Compound Data | Quantitative Si–C bond cleavage |
| Comparator Or Baseline | Si–H bond activation (o-MeOC₆H₄SiH₃) |
| Quantified Difference | Complete pathway switch from Si–C to Si–H activation |
| Conditions | Reaction with samarium hydride complex [Cp*₂Sm(μ-H)]₂ at ambient temperature, monitored by ¹H NMR spectroscopy |
Why This Matters
This quantifiable difference in chemoselectivity dictates the choice of reagent for specific bond-forming reactions, making C₆F₅SiH₃ the required precursor for generating pentafluorophenyl-metal complexes via Si–C activation pathways.
- [1] Castillo, I.; Tilley, T. D. Mechanistic Aspects of Samarium-Mediated Sigma-Bond Activations of Arene C-H and Arylsilane Si-C Bonds. Journal of the American Chemical Society 2001, 123 (43), 10526-10534. View Source
